molecular formula C14H20N6O2 B12729525 2-Hydroxyabacavir CAS No. 153064-93-8

2-Hydroxyabacavir

Cat. No.: B12729525
CAS No.: 153064-93-8
M. Wt: 304.35 g/mol
InChI Key: YXNXDKZSYVDBET-QNSHHTMESA-N
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Description

2-Hydroxyabacavir is a derivative of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Abacavir is known for its efficacy in combination antiretroviral therapy (ART) regimens. The addition of a hydroxyl group to abacavir results in this compound, which retains the core structure of abacavir but with potentially altered pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyabacavir typically involves the hydroxylation of abacavir. One common method is the use of a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include controlled temperature and pH to ensure selective hydroxylation without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyabacavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxyabacavir has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxylation on nucleoside analogs.

    Biology: Investigated for its potential effects on viral replication and resistance mechanisms in HIV.

    Medicine: Explored for its pharmacokinetic properties and potential as an alternative or adjunct to abacavir in ART.

    Industry: Utilized in the development of new antiretroviral drugs and formulations

Mechanism of Action

2-Hydroxyabacavir, like abacavir, is a nucleoside analog that inhibits the reverse transcriptase enzyme of HIV. It is converted intracellularly to its active form, which competes with natural nucleotides, leading to chain termination during viral DNA synthesis. This prevents the replication of the virus and reduces viral load in patients .

Comparison with Similar Compounds

    Abacavir: The parent compound, used widely in ART.

    Carbovir: Another nucleoside analog with similar antiviral activity.

    Stavudine: A thymidine analog used in HIV treatment.

    2’,3’-Dideoxyadenosine: An adenosine analog with antiviral properties.

Uniqueness: 2-Hydroxyabacavir is unique due to the presence of the hydroxyl group, which may alter its pharmacokinetic and pharmacodynamic profile compared to abacavir. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .

Properties

CAS No.

153064-93-8

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

(1S,2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)10(22)4-9/h6-10,21-22H,1-5H2,(H3,15,17,18,19)/t7-,9-,10+/m1/s1

InChI Key

YXNXDKZSYVDBET-QNSHHTMESA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H]([C@H](C4)O)CO

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C(C4)O)CO

Origin of Product

United States

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